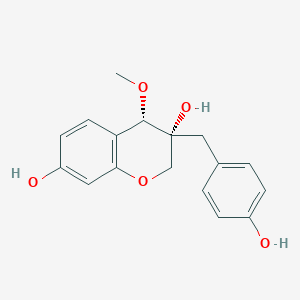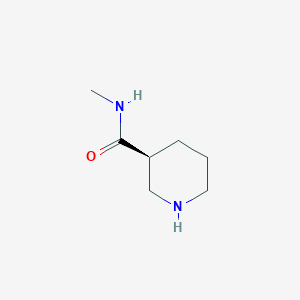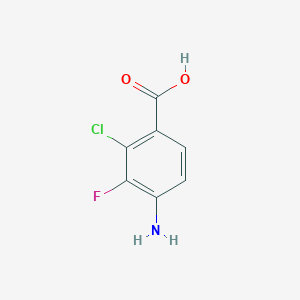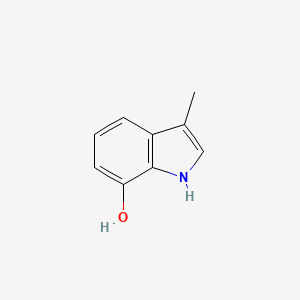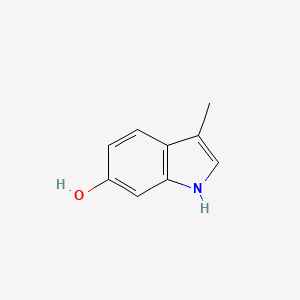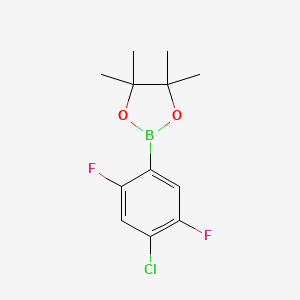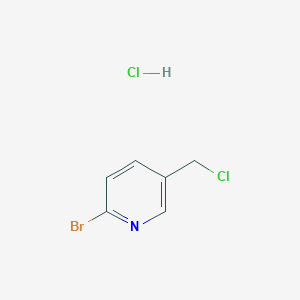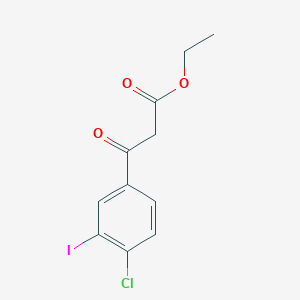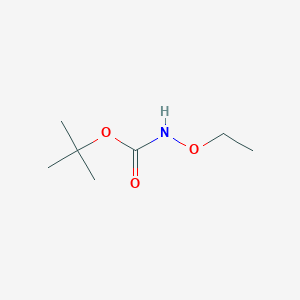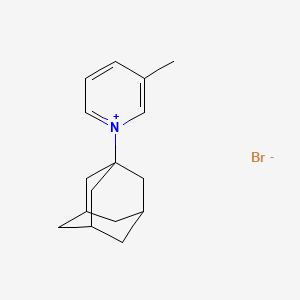
1-(1-Adamantyl)-3-methylpyridinium bromide
Vue d'ensemble
Description
“1-(1-Adamantyl)-3-methylpyridinium bromide” is a chemical compound that is a derivative of adamantane . Adamantane is an organic compound with the formula C10H16, and its molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .Applications De Recherche Scientifique
Adamantyl Metal Complexes : A study by Armstrong et al. (2017) discusses new routes to 1- and 2-adamantyl anion equivalents, starting from commercially available adamantylzinc bromides. These adamantyl anions were used to generate the first adamantyl complexes of mercury, gold, and bismuth, which include the first structurally characterized unsupported 2-adamantyl metal complexes (Armstrong et al., 2017).
Bromination of Anilines and Phenols : Borikar et al. (2009) describe the use of 1-butyl-3-methylpyridinium tribromide as an efficient, regioselective reagent for nuclear bromination of anilines and phenols. This research offers insights into the synthesis and characterization of related bromide compounds, including their application in bromination reactions (Borikar et al., 2009).
Adamantylation of Pyridine Derivatives : Research by Shadrikova et al. (2015) focused on the reaction of hydroxypyridines with 1-bromoadamantane, leading to mono- and disubstituted С-, О-, and N-adamantylation products. This study provides valuable insights into the adamantylation process of pyridine derivatives and the preparation of quaternary 1-(adamant-1-yl)pyridinium salts (Shadrikova et al., 2015).
Solvolysis in Carboxamides : A study by Saitô et al. (1978) examines the solvolysis rates of 1-adamantyl bromide and tosylate in carboxamide solvents, discussing the role of these solvents in solvolytic reactions. This research is relevant for understanding the solvent effects on the stability and reactivity of adamantyl bromide compounds (Saitô et al., 1978).
Synthesis and Reactivity of Monomeric Arylpalladium Halide Complexes : Stambuli et al. (2002) report on the synthesis and characterization of monomeric arylpalladium(II) halide complexes, which include 1-adamantyl-di-tert-butylphosphine. These complexes provide a basis for understanding the reactivity of adamantyl compounds in palladium-catalyzed cross-coupling reactions (Stambuli et al., 2002).
Mécanisme D'action
Target of Action
The adamantyl group, derived from adamantane, is known to improve the thermal and mechanical properties of polymers . This suggests that the compound may interact with biological macromolecules in a similar manner.
Mode of Action
It’s known that 1-bromoadamantane, a related compound, causes the alkylation of co (ii) complexes of β-diketones . This suggests that 1-(1-Adamantyl)-3-methylpyridinium bromide might also interact with its targets through alkylation, leading to changes in their function.
Orientations Futures
The future directions in the field of adamantane chemistry involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-methylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.BrH/c1-12-3-2-4-17(11-12)16-8-13-5-14(9-16)7-15(6-13)10-16;/h2-4,11,13-15H,5-10H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWFYYXPVQIUEW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C23CC4CC(C2)CC(C4)C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-3-methylpyridinium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



